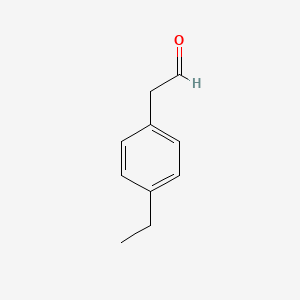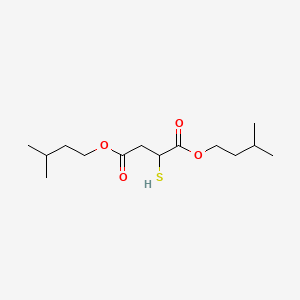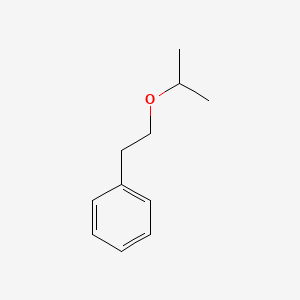
1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea (MPTU) is a thiadiazole derivative that has been studied for its potential applications in various scientific research fields. The synthesis of MPTU has been studied and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments have been explored.
科学的研究の応用
Synthesis Methods and Chemical Properties
A study by Li and Chen (2008) developed a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation, providing satisfactory yields. This method highlights an advancement in the synthesis of thiadiazol-2-yl urea derivatives, which could have various applications in chemical research (Li & Chen, 2008).
Han et al. (2009) described a rapid and efficient microwave-assisted synthesis method for 1,3,4-thiadiazole aroylurea derivatives. This method shortens reaction times compared to conventional heating methods, indicating potential for accelerating the development of thiadiazole-based compounds (Han et al., 2009).
Biological Activities
Ricci and Bertoletti (2009) reviewed urea derivatives, highlighting some as positive regulators of cell division and differentiation, showing cytokinin-like activity often exceeding that of adenine compounds. This suggests potential applications in plant morphogenesis and agriculture (Ricci & Bertoletti, 2009).
Manna et al. (2020) presented a phenyl thiadiazole-based Schiff base receptor for turn-on fluorescent, colourimetric detection of Al3+ ions, showing quick responses, excellent selectivity, and sensitivity. Such compounds have implications for environmental monitoring and chemical analysis (Manna et al., 2020).
Mustafa et al. (2014) studied urea derivatives for enzyme inhibition and anticancer activities, identifying compounds with potential as therapeutic agents (Mustafa et al., 2014).
Other Applications
Lloyd and Steed (2011) explored the use of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in forming hydrogels, demonstrating the anion's role in tuning the gels' physical properties. Such materials could find use in drug delivery systems or materials science (Lloyd & Steed, 2011).
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with potential for photodynamic therapy applications, highlighting the role of thiadiazole structures in developing photosensitizers for cancer treatment (Pişkin et al., 2020).
特性
CAS番号 |
6373-47-3 |
|---|---|
製品名 |
1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
分子式 |
C16H14N4O2S |
分子量 |
326.4 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-9-5-8-12(10-13)17-15(21)18-16-20-19-14(23-16)11-6-3-2-4-7-11/h2-10H,1H3,(H2,17,18,20,21) |
InChIキー |
PZBXQLAZFQOKLN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



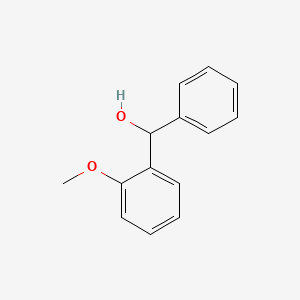
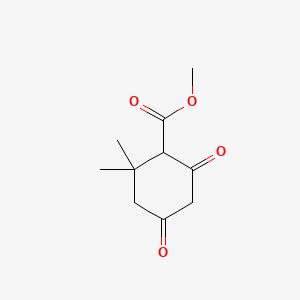
![2-[Bis(carboxymethyl)amino]glutaric acid](/img/structure/B1616889.png)
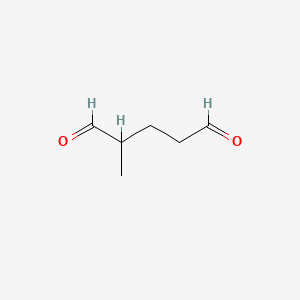
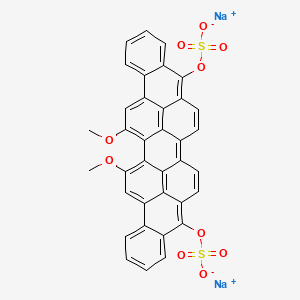

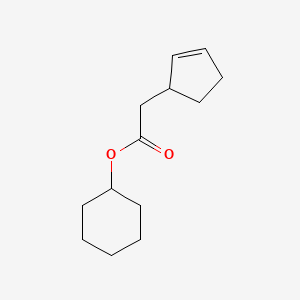
![Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, oxime](/img/structure/B1616896.png)
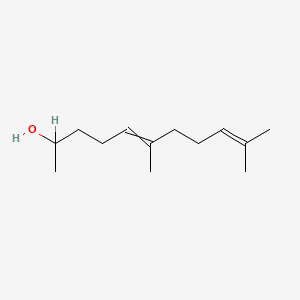
![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-](/img/structure/B1616900.png)
![Propanamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1616902.png)
